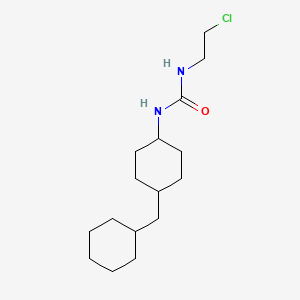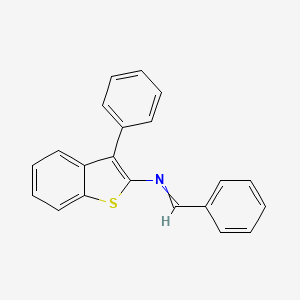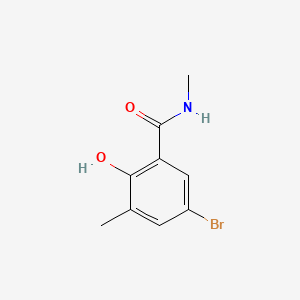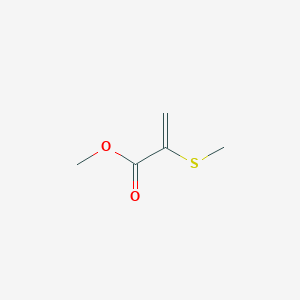
Methyl 2-(methylsulfanyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-(methylthio)-, methyl ester is an organic compound with the molecular formula C5H8O2S. This compound is a derivative of propenoic acid, where a methylthio group is attached to the second carbon atom, and the carboxylic acid group is esterified with methanol. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-propenoic acid, 2-(methylthio)-, methyl ester typically involves the esterification of 2-propenoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors where 2-propenoic acid and methanol are mixed with an acid catalyst. The reaction mixture is heated to the desired temperature, and the product is continuously removed to drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions: 2-Propenoic acid, 2-(methylthio)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters.
Scientific Research Applications
2-Propenoic acid, 2-(methylthio)-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and resins, where it acts as a monomer or comonomer.
Mechanism of Action
The mechanism of action of 2-propenoic acid, 2-(methylthio)-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The methylthio group can undergo oxidation to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
2-Propenoic acid, methyl ester: Similar structure but lacks the methylthio group.
2-Propenoic acid, 2-methyl-, methyl ester: Contains a methyl group instead of a methylthio group.
2-Propenoic acid, 3-phenyl-, methyl ester: Contains a phenyl group instead of a methylthio group.
Uniqueness: 2-Propenoic acid, 2-(methylthio)-, methyl ester is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with other similar compounds, making it valuable in various applications.
Properties
CAS No. |
43228-10-0 |
|---|---|
Molecular Formula |
C5H8O2S |
Molecular Weight |
132.18 g/mol |
IUPAC Name |
methyl 2-methylsulfanylprop-2-enoate |
InChI |
InChI=1S/C5H8O2S/c1-4(8-3)5(6)7-2/h1H2,2-3H3 |
InChI Key |
QCGQAWBHALUDCD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


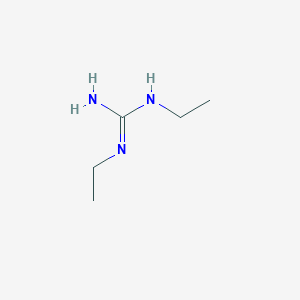
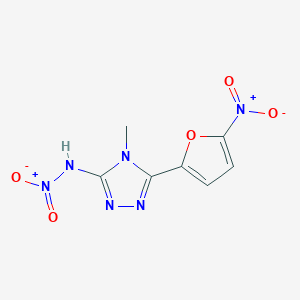
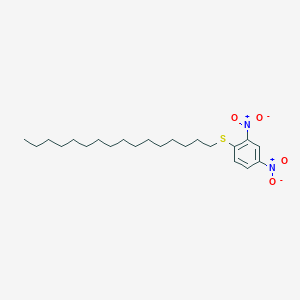
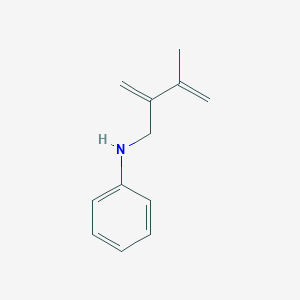
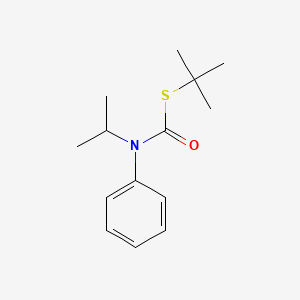
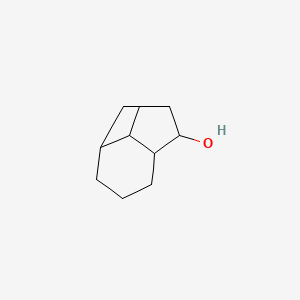


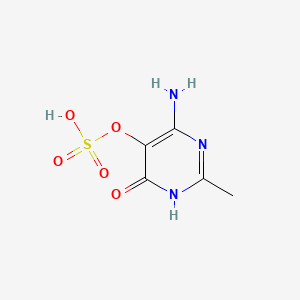
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(phenylmethyl)thio]ethyl]-](/img/structure/B14663161.png)
